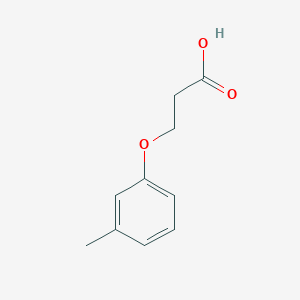
3-(3-Methylphenoxy)propanoic acid
Vue d'ensemble
Description
3-(3-Methylphenoxy)propanoic acid is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 g/mol . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(3-Methylphenoxy)propanoic acid is1S/C10H12O3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-(3-Methylphenoxy)propanoic acid has a molecular weight of 180.20 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 168 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Applications De Recherche Scientifique
Material Science and Polymer Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a compound similar to 3-(3-Methylphenoxy)propanoic acid, has been explored as a renewable building block in material science. Specifically, it's used to enhance the reactivity of molecules towards benzoxazine ring formation, a crucial step in the synthesis of polybenzoxazines. These materials demonstrate promising thermal and thermo-mechanical properties for various applications, showcasing the potential of renewable phloretic acid as an alternative to phenol. This novel approach opens doors to numerous applications in materials science due to the vast array of –OH bearing compounds used in the field (Trejo-Machin et al., 2017).
Chemical Analysis and Environmental Monitoring
The determination of phenoxy herbicides, including derivatives similar to 3-(3-Methylphenoxy)propanoic acid, in environmental samples is crucial for monitoring and ensuring ecological safety. A sensitive and accurate method for the determination of phenoxy herbicides in water, using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, has been developed. This method is vital for resolving analytes and determining them sensitively, showcasing the significance of such compounds in environmental analysis (Nuhu et al., 2012).
Pharmacological and Biological Studies
Compounds structurally related to 3-(3-Methylphenoxy)propanoic acid have been a focus in pharmacological research. For instance, 3-Quinolin-4-one propanoic acids, bearing molecular similarity with fluoroquinolone antibiotics, are considered a prospective scaffold for creating new antimicrobial drugs. The analytical methods and quality control of promising active pharmaceutical ingredients (API) among these derivatives highlight the compound's relevance in drug development and healthcare (Zubkov et al., 2016).
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds typically interact with a variety of biological targets, including enzymes, receptors, and transport proteins.
Mode of Action
Related compounds such as 2,4-d, dicamba, and mcpa, which are chemically related herbicides, mimic the plant hormone iaa (auxin) and kill most broadleaf weeds by causing uncontrolled growth
Biochemical Pathways
A related compound, 3-phenylpropionic acid, has been shown to promote myotube hypertrophy via the foxo3/nad+ signaling pathway . This suggests that 3-(3-Methylphenoxy)propanoic acid may also influence similar pathways, but this requires further investigation.
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (1802005) and its solid form , suggest that it may have good bioavailability.
Result of Action
Related compounds have been shown to cause uncontrolled growth in broadleaf weeds , suggesting that 3-(3-Methylphenoxy)propanoic acid may have similar effects.
Action Environment
It is known that the compound is a white to yellow solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
3-(3-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDDTCGPFWGGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353771 | |
| Record name | 3-(3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenoxy)propanoic acid | |
CAS RN |
25173-36-8 | |
| Record name | 3-(3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

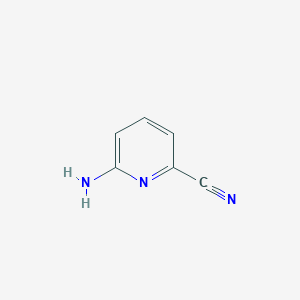
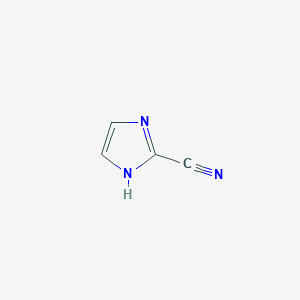
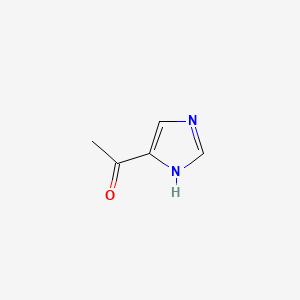



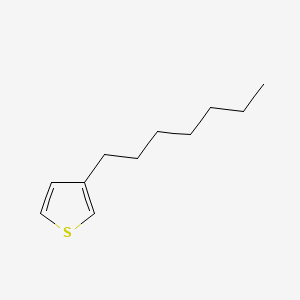
![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)

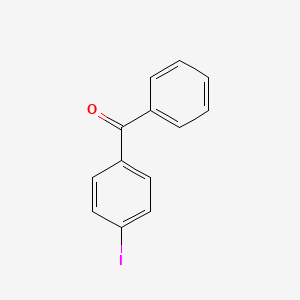

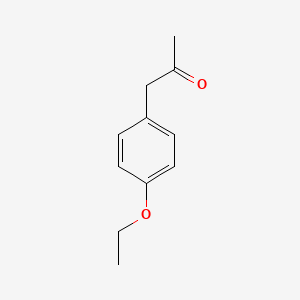

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)